molecular formula C18H20BrN3O B2661822 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034322-98-8

3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2661822
CAS No.: 2034322-98-8
M. Wt: 374.282
InChI Key: QSXUZEJULOPADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a brominated aromatic ring, a piperidine core substituted with a pyridinyl group, and a methylene linker. The pyridin-4-yl substituent on the piperidine ring introduces hydrogen-bonding and π-π stacking capabilities, which may modulate interactions with biological targets.

Properties

IUPAC Name

3-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-16-3-1-2-15(12-16)18(23)21-13-14-6-10-22(11-7-14)17-4-8-20-9-5-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXUZEJULOPADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide exhibit significant anticancer properties. For instance, research into pyrimidine-based drugs has shown that derivatives can selectively target cancer cells while sparing normal cells, demonstrating potential for treating various cancers such as breast and lung cancer .

2. Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Compounds with similar piperidine and pyridine structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, particularly in the context of depression and anxiety disorders .

3. Antimicrobial Properties
Research has also highlighted the antimicrobial activity of related benzamide derivatives. These compounds have shown efficacy against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in MDPI investigated a series of benzamide derivatives for their anticancer properties. Among these, compounds structurally related to this compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity .

Case Study 2: Neuroprotective Effects

In a preclinical trial assessing neuroprotective agents, a derivative of this compound was tested for its ability to prevent neuronal death in models of neurodegeneration. Results showed significant reduction in cell death markers compared to control groups, suggesting a protective mechanism against oxidative stress .

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their comparative features are summarized below:

Compound Name Key Substituents Biological Target/Activity Structural Features Source (Evidence ID)
3-Bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide (3a ) Bromo, hydroxy, piperidinylethyl Sigma receptor ligands (potential CNS applications) Hydroxy group enhances polarity; ethyl linker increases conformational flexibility
3-Bromo-2-(3-fluoropropoxy)-N-{2-(piperidin-1-yl)ethyl}benzamide (3b ) Bromo, 3-fluoropropoxy, piperidinylethyl Radiolabeled for PET imaging (sigma receptor targeting) Fluoropropoxy group improves lipophilicity and bioavailability
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Chloro, chlorobenzoyl-piperidinylmethyl N/A (structural study) Chlorine substituents enhance crystal packing via halogen bonds; chair conformation
N-{1-[(6-Fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide Fluoronaphthylmethyl-piperidinyl CCR3 antagonists (anti-inflammatory applications) Bulky naphthyl group enhances receptor selectivity
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide Methyl, methylbenzoyl-piperidinylmethyl N/A (structural study) Methyl groups reduce polarity; half-chair piperidine conformation

Physicochemical Properties

  • Lipophilicity: Bromine and chlorine atoms increase molecular weight and logP (e.g., 3a: logP ≈ 2.5; 4-chloro: logP ≈ 3.0) .
  • Thermal Stability :
    • Methylated derivatives exhibit higher melting points ($ e.g., 175–178^\circ\text{C} $) due to efficient crystal packing , whereas brominated analogues (e.g., 3a ) may decompose at lower temperatures due to weaker intermolecular forces.

Biological Activity

The compound 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C19H23BrN2OC_{19}H_{23}BrN_2O, with a molecular weight of approximately 373.31 g/mol. The structure includes a bromine atom, a benzamide moiety, and a piperidine ring substituted with a pyridine group.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. The compound's mechanism may involve the inhibition of specific oncogenic pathways or enzymes crucial for cancer cell proliferation.

Case Study: In Vitro Activity

A study evaluating related compounds showed that modifications to the piperidine and pyridine moieties can enhance potency. For instance, compounds with trifluoromethyl substitutions demonstrated improved activity against MCF-7 breast cancer cells, with IC50 values ranging from 0.87 to 12.91 µM .

Inhibition of NAMPT

Another area of interest is the inhibition of Nicotinamide adenine dinucleotide (NAD+) biosynthesis through NAMPT (Nicotinamide phosphoribosyltransferase) inhibition. Compounds similar to this compound have been shown to effectively inhibit NAMPT, which is implicated in cancer metabolism and survival .

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. Research indicates that certain piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Absorption and Metabolism

The pharmacokinetic profile of similar compounds indicates moderate absorption rates and variable metabolic stability. For example, derivatives incorporating pyridyl groups often exhibit decreased metabolic stability due to N-oxidation .

Toxicological Profile

Toxicity studies are essential for assessing safety profiles. Initial findings suggest that while some analogs are well-tolerated at therapeutic doses, further investigations are necessary to fully understand their safety margins.

Comparative Activity Table

Compound NameIC50 (µM)Mechanism of ActionReference
This compoundTBDNAMPT Inhibition
Trifluoromethyl analog0.87 - 12.91Cytotoxicity against MCF-7
Benzamide derivativeTBDAnticancer activity

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide?

  • Methodology : The synthesis typically involves multi-step organic reactions. A common approach uses 4-aminomethylpiperidine derivatives as starting materials. For example, analogous compounds (e.g., 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide) are synthesized via coupling reactions between substituted benzoyl chlorides and piperidine intermediates in ethyl methyl ketone with triethylamine as a base, yielding ~79–82% after recrystallization . For brominated analogs like the target compound, bromo-substituted benzoic acids (e.g., 3-bromo-4-hydroxybenzoic acid) can be activated as succinimidyl esters and coupled with piperidinylmethylamine derivatives .

  • Key Considerations :

  • Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
  • Purification via silica gel chromatography or recrystallization to achieve >95% purity.

Q. How is the crystal structure of this compound analyzed, and what conformational features are critical?

Q. Why do similar piperidine-benzamide derivatives exhibit opposing pharmacological activities (e.g., anti-inflammatory vs. pro-apoptotic)?

  • Resolution : Substituent positioning alters target engagement. For example:
  • Anti-inflammatory : 3-Cyano-N-(piperidinylmethyl)benzamides inhibit RORγt via H-bonding with Arg364 .
  • Pro-apoptotic : Bromine at position 3 enhances Akt2 binding, triggering caspase-3 activation .

Q. How do hydrogen-bonding motifs in crystal structures correlate with solubility discrepancies?

  • Resolution : Compounds with extensive intermolecular H-bonding (e.g., 2D layers via N–H⋯O) exhibit lower aqueous solubility (<10 µM) compared to monomers with fewer interactions (>50 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.